3-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide is a chemical compound known for its unique structural properties and significant applications in various fields, including pharmaceuticals and agrochemicals. This compound features a trifluoromethyl group, which is known to enhance the biological activity and stability of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent . The reaction conditions often require the presence of a strong base, such as tetrabutylammonium fluoride, to facilitate the nucleophilic attack on the carbonyl compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
Bicalutamide: An antiandrogen with a similar structure but different functional groups.
Fluazinam: A fungicide with a trifluoromethyl group, used in agriculture.
Fipronil: An insecticide that inhibits GABA-gated chloride channels.
Uniqueness
3-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and biological activity, making it a valuable compound in various applications .
Properties
CAS No. |
627484-44-0 |
---|---|
Molecular Formula |
C12H10ClF3N2O2 |
Molecular Weight |
306.67 g/mol |
IUPAC Name |
3-chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C12H10ClF3N2O2/c1-11(20,6-13)10(19)18-8-3-2-7(5-17)9(4-8)12(14,15)16/h2-4,20H,6H2,1H3,(H,18,19) |
InChI Key |
SESZJEZURRRLMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.